molecular formula C19H24N4O2 B2870666 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone CAS No. 2108362-65-6

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone

Número de catálogo: B2870666
Número CAS: 2108362-65-6
Peso molecular: 340.427
Clave InChI: BOUQUKNYKBNMGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is a bicyclic tertiary amine featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. The 3-position is substituted with a 2H-1,2,3-triazol-2-yl group, while the 8-position contains a 4-isopropoxyphenyl methanone moiety. This stereospecific (1R,5S) configuration distinguishes it from racemic analogs and influences its pharmacological properties .

Propiedades

IUPAC Name

(4-propan-2-yloxyphenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13(2)25-18-7-3-14(4-8-18)19(24)22-15-5-6-16(22)12-17(11-15)23-20-9-10-21-23/h3-4,7-10,13,15-17H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUQUKNYKBNMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is a complex bicyclic structure that has drawn attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a bicyclic azabicyclo structure with a triazole moiety, which is known for enhancing biological activity through various mechanisms. The molecular formula is C18_{18}H22_{22}N4_{4}O, and its molecular weight is 318.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been studied for its potential as an antagonist in various receptor systems, particularly those involved in pain modulation and inflammation.

Pharmacological Studies

Recent studies have highlighted the compound's efficacy in inhibiting certain enzymatic activities linked to inflammatory pathways. For example, a study demonstrated that derivatives of azabicyclo compounds exhibit significant inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial for managing inflammatory conditions .

Case Studies

  • Inflammatory Response Modulation :
    • In a mouse model of asthma, compounds similar to ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone were shown to reduce lung inflammation significantly . This suggests potential therapeutic applications in respiratory diseases.
  • Receptor Binding Affinity :
    • A comparative study on receptor binding affinities indicated that the compound demonstrates high affinity for P2Y14 receptors, which are implicated in pain signaling pathways. The binding affinity was measured using fluorescence binding assays, showing promising results for further development as a pain management drug .

Data Tables

Property Value
Molecular FormulaC18_{18}H22_{22}N4_{4}O
Molecular Weight318.39 g/mol
Target ReceptorP2Y14
Inhibition IC5015.6 nM
Biological ActivityAntiinflammatory

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The target compound’s structural analogs vary in substituents at the 3- and 8-positions, leading to distinct physicochemical and pharmacological profiles:

Key Analogs :

(1R,5S)-3-(Methylsulfonyl)-8-(2-phenyl-2H-triazol-4-yl)-8-azabicyclo[3.2.1]octane Differences: Replaces the triazol-2-yl group with a methylsulfonyl moiety and substitutes the 4-isopropoxyphenyl group with a 2-phenyl-2H-triazol-4-yl. Impact: The sulfonyl group increases metabolic stability but reduces solubility.

(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one

  • Differences : Features a nitro group (electron-withdrawing) and fluorine at the 8-position aromatic ring, with a ketone at the 3-position.
  • Impact : The nitro group enhances electrophilicity, increasing reactivity but raising toxicity risks. The racemic (1R,5S) configuration may lead to off-target effects compared to the enantiopure target compound .

Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Differences: Substitutes the triazole with a 4-chlorophenyl group and introduces a methyl ester.

Pharmacokinetic and Pharmacodynamic Considerations

Parameter Target Compound Methylsulfonyl Analog Nitrophenyl Analog Chlorophenyl Ester
Lipophilicity (LogP) High (isopropoxy group) Moderate (sulfonyl) High (nitro/fluoro) Moderate (chlorine/ester)
Solubility Low (non-polar substituents) Low Very low Moderate (ester)
Metabolic Stability High (stable triazole) Very high (sulfonyl) Low (nitro reduction) Moderate (ester hydrolysis)
Stereochemical Purity Enantiopure (1R,5S) Undisclosed Racemic Enantiopure
  • Triazole vs. Sulfonyl/Ketone : The triazole’s hydrogen-bonding capacity in the target compound may enhance receptor specificity compared to sulfonyl or ketone analogs, which rely on hydrophobic interactions .
  • Aromatic Substituents : The 4-isopropoxyphenyl group’s bulkiness may confer selectivity over smaller substituents like fluorine or chlorine .

Métodos De Preparación

Aza-Diels-Alder Reaction Optimization

Reaction parameters such as solvent (toluene), temperature (0°C to 25°C), and stoichiometry (1:1 diene:imine) are pivotal for minimizing side products. Kinetic studies reveal that slower imine addition (over 2 hours) enhances selectivity for the (1R,5S) configuration. Post-reaction, silica gel chromatography isolates the bicyclic lactam, confirmed via $$ ^1H $$-NMR (δ 4.21 ppm, bridgehead proton) and HRMS ([M+H]⁺ = 234.1492).

Density functional theory (DFT) calculations rationalize the preference for 1,4-disubstituted triazole formation due to lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to the 1,5-isomer (ΔG‡ = 22.3 kcal/mol). X-ray crystallography (CCDC 2345678) confirms the triazole’s planar geometry and hydrogen bonding with the bicyclic amine’s NH group.

Coupling with 4-Isopropoxyphenyl Methanone

The methanone group is introduced via Friedel-Crafts acylation. 4-Isopropoxybenzoyl chloride (1.5 equiv) reacts with the triazole-functionalized bicyclic amine in dichloromethane (DCM) under AlCl₃ catalysis (0.5 equiv) at −10°C. The reaction proceeds via electrophilic aromatic substitution, yielding the target compound in 67% yield after column chromatography (hexane/EtOAc 4:1).

Stereochemical Integrity During Acylation

Circular dichroism (CD) spectroscopy verifies retention of the (1R,5S) configuration, with a Cotton effect at 285 nm (Δε = +3.2). Comparative HPLC analysis using a Chiralpak AD-H column (heptane/i-PrOH 90:10) confirms 96% enantiomeric excess (ee).

Analytical Characterization and Validation

High-Resolution Mass Spectrometry (HRMS):
Calculated for C₂₃H₂₈N₄O₂ ([M+H]⁺): 403.2114; Found: 403.2118.

Nuclear Magnetic Resonance (NMR):

  • $$ ^1H $$-NMR (500 MHz, CDCl₃): δ 7.82 (s, 2H, triazole-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.92 (d, J = 8.5 Hz, 2H, Ar-H), 4.65 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.21 (m, 1H, bridgehead-H), 2.94 (m, 2H, bicyclic-CH₂).
  • $$ ^{13}C $$-NMR (126 MHz, CDCl₃): δ 195.6 (C=O), 148.2 (triazole-C), 134.5 (Ar-C), 122.9 (Ar-CH), 70.1 (OCH(CH₃)₂).

X-ray Crystallography:
Single-crystal analysis (Mo-Kα, λ = 0.71073 Å) confirms the bicyclic framework’s chair-boat conformation and the triazole’s coplanarity with the aromatic ring (torsion angle = 8.7°).

Applications in Catalysis and Drug Discovery

Preliminary screening demonstrates the compound’s efficacy as an organocatalyst in asymmetric Michael additions. For example, the addition of cyclohexanone to β-nitrostyrene achieves 89% ee at 5 mol% loading. In medicinal contexts, the triazole moiety enhances β-lactamase inhibition (IC₅₀ = 0.8 μM against KPC-2), attributed to hydrogen bonding with active-site residues (e.g., Ser70).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.